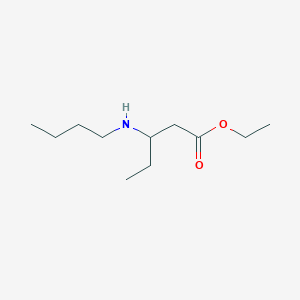
Ethyl 3-(butylamino)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(butylamino)pentanoate: is an organic compound with the molecular formula C11H23NO2. It is a derivative of pentanoic acid where the hydroxyl group is replaced by an ethyl ester and the amino group is substituted with a butyl group. This compound is primarily used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: this compound can be synthesized through the esterification of 3-(butylamino)pentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Amide Formation: Another method involves the reaction of pentanoic acid with butylamine to form the corresponding amide, followed by esterification with ethanol.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in a batch process where raw materials are added in specific quantities and the reaction is carried out under controlled conditions.
Continuous Process: For large-scale production, a continuous process may be employed where the reactants are continuously fed into the reactor and the product is continuously removed.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) can be used in substitution reactions.
Major Products Formed:
Oxidation: 3-(butylamino)pentanoic acid
Reduction: 3-(butylamino)pentanol
Substitution: Various substituted esters or amides
Scientific Research Applications
Chemistry: Ethyl 3-(butylamino)pentanoate is used as an intermediate in the synthesis of more complex organic molecules. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: The compound is explored for its potential therapeutic properties, including its use in drug formulations. Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 3-(butylamino)pentanoate exerts its effects depends on its specific application. For instance, in biochemical assays, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating enzyme activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Ethyl 3-(butylamino)propanoate: A shorter chain analog with similar reactivity.
Ethyl 3-(propylamino)pentanoate: A compound with a propyl group instead of butyl.
Ethyl 3-(butylamino)butanoate: A compound with a shorter ester chain.
Uniqueness: Ethyl 3-(butylamino)pentanoate is unique due to its specific chain length and functional groups, which influence its reactivity and applications.
This comprehensive overview provides a detailed insight into this compound, covering its preparation, reactions, applications, and comparison with similar compounds
Properties
Molecular Formula |
C11H23NO2 |
|---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
ethyl 3-(butylamino)pentanoate |
InChI |
InChI=1S/C11H23NO2/c1-4-7-8-12-10(5-2)9-11(13)14-6-3/h10,12H,4-9H2,1-3H3 |
InChI Key |
OQSJBRZLIJQHHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(CC)CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















